4-Chloro-1-(2-(pyridin-4-yl)ethyl)-1h-pyrazol-3-amine
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Overview
Description
4-Chloro-1-(2-(pyridin-4-yl)ethyl)-1h-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a chloro group and a pyridinyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(2-(pyridin-4-yl)ethyl)-1h-pyrazol-3-amine typically involves the condensation of 4-chloropyrazole with 2-(pyridin-4-yl)ethylamine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(2-(pyridin-4-yl)ethyl)-1h-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Amines, thiols; reactions often conducted in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
4-Chloro-1-(2-(pyridin-4-yl)ethyl)-1h-pyrazol-3-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs targeting various diseases.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms.
Industrial Applications: It is explored for its potential use in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(2-(pyridin-4-yl)ethyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1-(2-(pyridin-2-yl)ethyl)-1h-pyrazol-3-amine
- 4-Chloro-1-(2-(pyridin-3-yl)ethyl)-1h-pyrazol-3-amine
- 4-Chloro-1-(2-(pyridin-5-yl)ethyl)-1h-pyrazol-3-amine
Uniqueness
4-Chloro-1-(2-(pyridin-4-yl)ethyl)-1h-pyrazol-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridinyl group can affect the compound’s binding affinity to targets and its overall pharmacokinetic properties.
Properties
Molecular Formula |
C10H11ClN4 |
---|---|
Molecular Weight |
222.67 g/mol |
IUPAC Name |
4-chloro-1-(2-pyridin-4-ylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C10H11ClN4/c11-9-7-15(14-10(9)12)6-3-8-1-4-13-5-2-8/h1-2,4-5,7H,3,6H2,(H2,12,14) |
InChI Key |
HFHNTPAMTPXJIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CCN2C=C(C(=N2)N)Cl |
Origin of Product |
United States |
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